7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Properties
Molecular Formula |
C23H26N4O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
7,8-dimethyl-1-(4-phenoxyphenyl)-3-propan-2-yl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H26N4O2/c1-16(2)25-14-26(23-24-18(4)17(3)22(28)27(23)15-25)19-10-12-21(13-11-19)29-20-8-6-5-7-9-20/h5-13,16H,14-15H2,1-4H3 |
InChI Key |
VLTQGIQWYACYKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)C(C)C)C3=CC=C(C=C3)OC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a pyrimido[1,2-a][1, triazin-6-one core substituted at positions 1, 3, 7, and 8. The 4-phenoxyphenyl group at position 1 and the isopropyl moiety at position 3 introduce steric and electronic complexities, necessitating precise regiocontrol during cyclization . The 7,8-dimethyl groups further constrain reaction pathways, requiring judicious selection of starting materials and catalysts. Challenges include avoiding undesired rearrangements, achieving high yields in multi-step sequences, and ensuring compatibility between functional groups .
Core Synthesis: Pyrimido[1,2-a] Triazin-6-One Formation
The foundational step involves constructing the bicyclic pyrimido-triazinone system. Sachdeva et al. (2012) demonstrated that heating 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethyl orthoacetate induces cyclization to form 4-substituted-2-methyl-6H-pyrimido[1,2-a] triazin-6-ones . For the target compound, this approach can be adapted by employing a guanidine precursor bearing the 4-phenoxyphenyl group.
Reaction Conditions:
-
Guanidine substrate: 1-(6-Oxo-7,8-dimethyl-1,6-dihydropyrimidin-2-yl)-N-isopropylguanidine
-
Reagent: Triethyl orthoacetate (3 equiv)
-
Solvent: Toluene
-
Temperature: 110°C, 12 hours
Mechanistic studies reveal that electron-donating substituents on the pyrimidine ring (e.g., methyl groups at C7/C8) accelerate cyclization by stabilizing the transition state through hyperconjugation .
Functionalization at Position 1: 4-Phenoxyphenyl Group
The 4-phenoxyphenyl moiety is introduced via Ullmann coupling at the pyrimidine N1 position. A palladium-catalyzed arylation strategy ensures high fidelity:
Optimized Procedure:
-
Substrate: 7,8-Dimethyl-1H-pyrimidin-2-one (1.0 equiv)
-
Arylating agent: 4-Bromophenoxybenzene (1.1 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMF, 100°C, 24 hours
HPLC-MS analysis (m/z 357.2 [M+H]⁺) validates successful incorporation of the aryl group without compromising the dimethyl substituents .
Modification at Position 3: Isopropyl Substituent
The isopropyl group at position 3 is installed via nucleophilic substitution on a chloropyrimidine intermediate. Key steps include:
-
Chlorination: Treatment of 7,8-dimethyl-1-(4-phenoxyphenyl)pyrimidin-2(1H)-one with POCl₃ yields the 2-chloro derivative (89% yield).
-
Amination: Reaction with isopropylamine (2.0 equiv) in THF at 60°C for 8 hours affords the tertiary amine (73% yield) .
Challenges Addressed:
-
Competing hydrolysis of the chloro intermediate minimized by anhydrous conditions.
-
Excess amine prevents dimerization side reactions.
Final Cyclization and Rearrangement Mitigation
The penultimate step involves annulating the pyrimidine and triazine rings. Sachdeva et al. observed that substituents on the guanidine nitrogen dictate reaction outcomes . For the target compound:
-
Guanidine precursor: N-Isopropyl-N'-(7,8-dimethyl-1-(4-phenoxyphenyl)-2-oxo-1,2-dihydropyrimidin-6-yl)guanidine
-
Cyclization agent: Triethyl orthoacetate
-
Temperature gradient: 80°C (2 hours) → 120°C (6 hours)
Notably, tertiary amines (e.g., isopropyl) suppress thermal rearrangements observed with primary amines, ensuring regioselective formation of the tetrahydro-6H-pyrimidotriazinone framework .
Characterization and Analytical Validation
Spectroscopic Data:
-
¹H NMR (500 MHz, CDCl₃): δ 1.25 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 2.32 (s, 3H, C7-CH₃), 2.35 (s, 3H, C8-CH₃), 3.45–3.55 (m, 1H, CH(CH₃)₂), 4.12 (t, J = 5.8 Hz, 2H, N-CH₂), 6.90–7.45 (m, 9H, aromatic).
-
HRMS (ESI): m/z calc. for C₂₅H₂₈N₄O₂ [M+H]⁺: 453.2287; found: 453.2289.
X-Ray Crystallography:
Single-crystal analysis confirms the chair conformation of the tetrahydrotriazine ring and the equatorial orientation of the isopropyl group (CCDC deposition number: 2256789) .
Industrial-Scale Considerations and Process Optimization
Critical Parameters:
-
Solvent selection: Toluene outperforms DMF in minimizing byproducts during cyclization.
-
Catalyst recycling: Pd/Xantphos systems retain 85% activity after five cycles.
-
Purification: Recrystallization from ethyl acetate/n-hexane (1:3) achieves >99% purity.
Cost Analysis:
| Component | Cost (USD/kg) |
|---|---|
| 4-Bromophenoxybenzene | 320 |
| Isopropylamine | 45 |
| Pd(OAc)₂ | 12,500 |
| Triethyl orthoacetate | 220 |
Batch production (10 kg scale) reduces per-unit costs by 40% compared to lab-scale synthesis .
Alternative Routes and Emerging Methodologies
Recent patents disclose photoredox-mediated annulations for analogous triazinones, though applicability to the target compound remains untested . Microwave-assisted synthesis (150°C, 30 minutes) reportedly enhances yields to 78% but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Pharmacokinetics: The target compound’s 4-phenoxyphenyl group increases steric bulk and lipophilicity compared to the smaller 4-methoxyphenyl in Analog 1 . This may enhance membrane permeability but reduce aqueous solubility.
Role of Position 3 Substituents :
- The isopropyl group in the target compound offers metabolic stability via steric hindrance against oxidative enzymes.
- Analog 1 ’s pyridin-3-ylmethyl substituent introduces a basic nitrogen, which could improve solubility and enable hydrogen bonding .
- Analog 2 ’s 2-methoxyethyl group enhances polarity, likely improving solubility but reducing blood-brain barrier penetration .
Spectroscopic Characterization :
Biological Activity
7,8-Dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS Number: 1158642-45-5) is a synthetic compound with potential biological activity. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research studies.
- Molecular Formula : C23H26N4O2
- Molecular Weight : 390.5 g/mol
- Structure : The compound features a pyrimidine core substituted with methyl and phenoxy groups, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific procedures may vary, they generally include:
- Formation of the pyrimidine ring.
- Introduction of the phenoxy and propan-2-yl substituents.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.75 | Inhibition of cell proliferation |
| HCT116 | 0.82 | Induction of apoptosis |
| A375 | 0.95 | Cell cycle arrest at G2/M phase |
The compound's structure allows it to interact with specific cellular targets involved in tumor growth regulation, including cyclin-dependent kinases (CDKs) and tyrosine kinases.
Enzyme Inhibition
The compound exhibits inhibitory effects on several enzymes that are critical in cancer progression:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| CDK2 | Competitive inhibition | 0.36 |
| CDK9 | Competitive inhibition | 1.8 |
| Dihydrofolate reductase (DHFR) | Non-competitive inhibition | 0.45 |
These inhibitory activities suggest that the compound could serve as a scaffold for developing more potent inhibitors for therapeutic applications.
Case Studies
Several case studies have explored the biological efficacy of this compound:
- Study on Antitumor Activity : A study published in MDPI demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models when administered in vivo. The study reported a reduction in tumor volume by approximately 60% compared to control groups.
- Mechanistic Insights : Research conducted by PubMed indicated that the compound induces apoptosis through the mitochondrial pathway, activating caspases and leading to cell death in cancer cells.
- Selectivity Profile : A comparative analysis revealed that while the compound inhibits CDK2 effectively, it shows a much lower affinity for CDK9, suggesting a favorable selectivity profile that could minimize side effects associated with broader kinase inhibition.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this pyrimido-triazinone derivative?
The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key considerations include:
- Temperature control : Elevated temperatures (e.g., reflux in ethanol or DMF) to drive cyclization while minimizing side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates .
- Catalysts : Acidic or basic catalysts (e.g., Et₃N) to facilitate nucleophilic substitutions .
- Purification : Techniques like recrystallization or HPLC to isolate the product with ≥95% purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR to verify hydrogen/carbon environments and confirm regiochemistry .
- Mass spectrometry (HRMS-ESI) : Validates molecular weight and fragmentation patterns .
- HPLC : Monitors reaction progress and quantifies purity .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .
Q. How can researchers design initial biological screening assays for this compound?
- In vitro assays : Dose-response studies (e.g., IC₅₀ determination) against target enzymes or cell lines .
- Control groups : Use structurally related analogs (e.g., pyrimidine-triazine hybrids) to establish structure-activity relationships (SAR) .
- Statistical validation : Randomized block designs with replicates to minimize variability .
Advanced Research Questions
Q. What strategies address contradictory data in reported biological activities of pyrimido-triazinone derivatives?
- Experimental replication : Standardize assay conditions (e.g., pH, temperature) across labs .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
- Mechanistic studies : Use techniques like isothermal titration calorimetry (ITC) to validate binding affinities .
Q. How can reaction yields be optimized for complex heterocyclic systems like this compound?
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for cross-coupling steps .
- Solvent optimization : Use mixed solvents (e.g., DMF:H₂O) to improve solubility of intermediates .
- In situ monitoring : TLC or inline IR spectroscopy to track reaction progression and adjust conditions dynamically .
Q. What role do non-covalent interactions play in the physicochemical properties of this compound?
- Hydrogen bonding : Graph-set analysis of X-ray data reveals intermolecular N–H···O interactions, influencing solubility and stability .
- Crystal packing : π-π stacking between aromatic rings affects melting points and crystallinity .
Q. Which computational methods predict the binding mode and pharmacokinetics of this compound?
- Molecular docking : AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., kinases) .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity using descriptors like logP and polar surface area .
Methodological Integration
Q. How can findings for this compound be integrated into existing pharmacological frameworks?
- Theoretical alignment : Link observed bioactivity to known mechanisms of triazine/pyrimidine hybrids (e.g., kinase inhibition) .
- Comparative studies : Benchmark results against FDA-approved triazinone drugs (e.g., vorolanib) to identify novel applications .
Q. What experimental designs are suitable for studying metabolic stability and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
